

In-Depth Technical Guide to the Physical Properties of Deuterated Tetradecylphosphocholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetradecylphosphocholine-D42

Cat. No.: B15562284

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated n-tetradecylphosphocholine, also known as Fos-Choline-14-d42, is a zwitterionic detergent crucial for the structural and functional analysis of membrane proteins. Its utility, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, stems from the substitution of hydrogen atoms with deuterium. This isotopic labeling minimizes solvent-derived signals in ^1H -NMR spectra, thereby enhancing the resolution and clarity of the protein's signals.[1] This technical guide provides a comprehensive overview of the essential physical properties of deuterated tetradecylphosphocholine, detailed experimental protocols for their determination, and a workflow for its application in membrane protein studies.

Core Physical and Chemical Properties

Deuterated tetradecylphosphocholine shares similar physicochemical behaviors with its non-deuterated counterpart, n-tetradecylphosphocholine. These properties are fundamental to its function as a membrane mimetic.

Property	Value
Synonyms	n-Tetradecylphosphocholine-d42, Fos-Choline-14-d42
Molecular Formula	C ₁₉ D ₄₂ NO ₄ P
Formula Weight	Approximately 379.5 g/mol (non-deuterated)
Appearance	White crystalline powder
Purity	≥ 99% (by HPLC analysis)
Solubility (non-deuterated)	DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): 25 mg/ml[2]

Micellar Properties

Above a certain concentration in aqueous solution, known as the critical micelle concentration (CMC), individual detergent molecules self-assemble into spherical or ellipsoidal structures called micelles. These micelles create a hydrophobic core that can solubilize membrane proteins, mimicking their native lipid bilayer environment.[3]

Property	Value (for non-deuterated Tetradecylphosphocholine)
Critical Micelle Concentration (CMC) in H ₂ O	~ 0.12 mM[2][4][5]
Aggregation Number (N _{agg}) in H ₂ O	~ 108[4][6]
Micelle Size	~ 47 kDa[4]

Experimental Protocols

Accurate determination of the micellar properties of deuterated tetradecylphosphocholine is critical for its effective use in research. Below are detailed protocols for key experiments.

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or Nile Red, whose fluorescence quantum yield increases significantly when it partitions from an aqueous environment into the hydrophobic core of micelles.^{[1][7]}

Materials:

- Deuterated tetradecylphosphocholine
- Fluorescent probe stock solution (e.g., 10 mM DPH in THF or Nile Red in a suitable organic solvent)
- High-purity water
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Prepare a series of aqueous solutions of deuterated tetradecylphosphocholine with varying concentrations, bracketing the expected CMC (e.g., from 0.01 mM to 1 mM).
- To each detergent solution in a separate tube, add a small aliquot of the fluorescent probe stock solution to achieve a final probe concentration in the low micromolar range (e.g., 1 μ l of 10 mM DPH to 2 ml of detergent solution).^[7]
- Incubate the solutions in the dark at room temperature for at least 30 minutes to allow for equilibration of the probe with any micelles.^[7]
- Measure the fluorescence intensity of each sample using a spectrofluorometer. For DPH, the excitation wavelength is typically 358 nm and the emission wavelength is 430 nm.^[7] For Nile Red, the excitation and emission wavelengths are in the ranges of 550-590 nm and 600-700 nm, respectively.^[1]
- Plot the fluorescence intensity as a function of the detergent concentration.

- The CMC is determined as the concentration at the intersection of two linear fits to the data points: one for the pre-micellar region (low detergent concentration with a shallow slope) and one for the micellar region (where fluorescence intensity rapidly increases with detergent concentration).[7]

Determination of Micelle Aggregation Number using Static Light Scattering

Static Light Scattering (SLS) is a powerful technique for determining the weight-averaged molecular weight of macromolecules and assemblies, such as micelles, in solution. From the molecular weight of the micelle and the monomer, the aggregation number can be calculated.

Materials:

- Deuterated tetradecylphosphocholine
- High-purity, filtered (0.22 μm) buffer solution
- Static Light Scattering instrument with a laser source
- Scintillation vials or other suitable dust-free sample containers

Procedure:

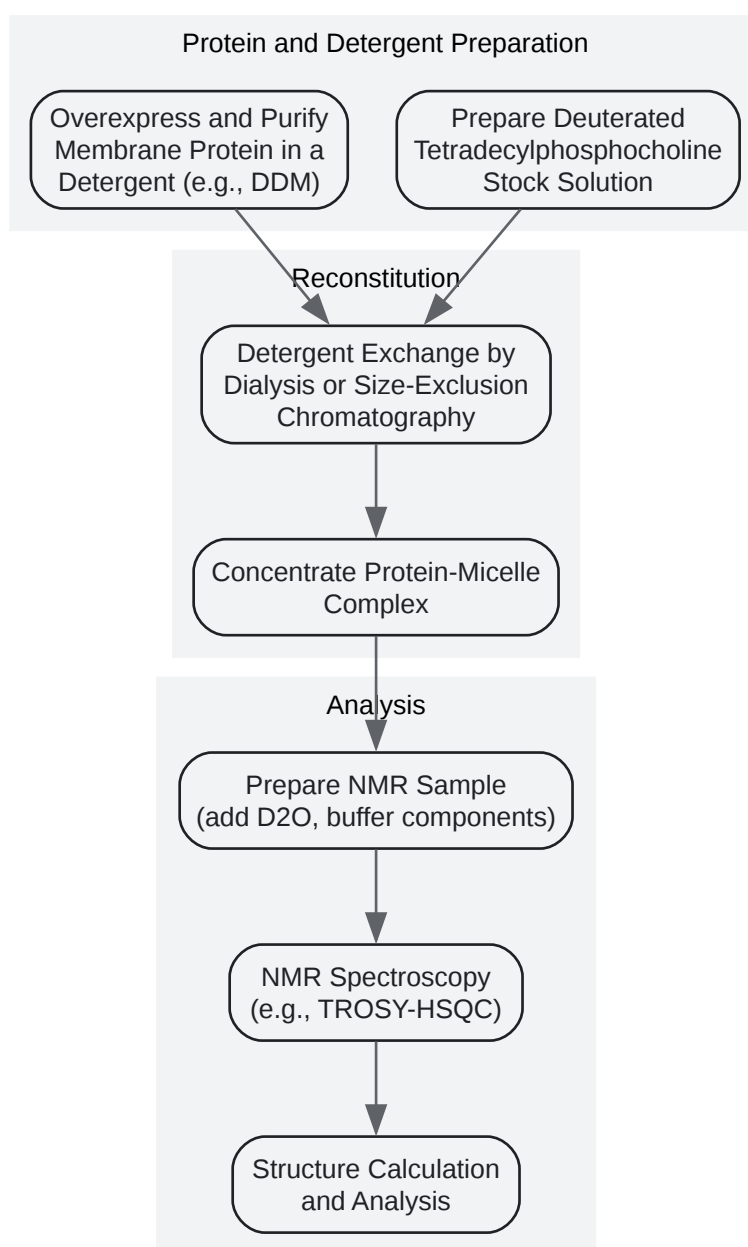
- Prepare a series of deuterated tetradecylphosphocholine solutions in the filtered buffer at concentrations well above the CMC.
- Ensure all solutions are free of dust and other particulates by filtering or centrifugation, as these can significantly interfere with light scattering measurements.
- Measure the intensity of the scattered light from each sample at multiple angles.
- Use the appropriate light scattering theory (e.g., Zimm plot, Debye plot) to extrapolate the scattered light intensity to zero angle and zero concentration. This allows for the determination of the weight-averaged molecular weight (M_w) of the micelles.
- The aggregation number (N_{agg}) is then calculated using the following equation:

$$N_{agg} = (\text{Mw of micelle}) / (\text{Mw of detergent monomer})$$

Application in Membrane Protein Research: A Workflow

Deuterated tetradecylphosphocholine is instrumental in the structural determination of membrane proteins by solution NMR. The following workflow outlines the key steps for reconstituting a membrane protein into deuterated DPC micelles for NMR analysis.

Workflow for Membrane Protein Reconstitution in Deuterated DPC Micelles for NMR



[Click to download full resolution via product page](#)

Caption: Workflow for Membrane Protein Reconstitution.

Conclusion

Deuterated tetradecylphosphocholine is an indispensable tool for researchers in structural biology and drug development. Its well-defined physical and micellar properties, coupled with its isotopic labeling, provide an ideal membrane-mimetic environment for high-resolution studies of membrane proteins. The experimental protocols and workflow detailed in this guide offer a practical framework for the effective utilization of this critical detergent in advancing our understanding of membrane protein structure and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mattersofmatter.eu [mattersofmatter.eu]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anatrace.com [anatrace.com]
- 5. cube-biotech.com [cube-biotech.com]
- 6. Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of Deuterated Tetradecylphosphocholine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562284#physical-properties-of-deuterated-tetradecylphosphocholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com